molecular formula C10H6FI B1314064 2-Fluoro-1-iodonaphthalene CAS No. 70109-77-2

2-Fluoro-1-iodonaphthalene

Cat. No.: B1314064
CAS No.: 70109-77-2
M. Wt: 272.06 g/mol
InChI Key: ARHVJMCTZHYRPB-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI and a molecular weight of 272.06 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-1-iodonaphthalene can be achieved through several methods:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

2-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include magnesium, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom can act as a good leaving group in substitution reactions .

Comparison with Similar Compounds

2-Fluoro-1-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-fluoro-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVJMCTZHYRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308355
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-77-2
Record name Naphthalene, 2-fluoro-1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70109-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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